N-(4-methoxybenzyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide
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Description
N-(4-methoxybenzyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide, also known as MTIP, is a chemical compound that has been extensively studied for its potential therapeutic applications. MTIP is a selective antagonist of the μ-opioid receptor, which is a key target for pain management and addiction treatment.
Scientific Research Applications
Synthesis and Enzyme Inhibitory Activities
A study explored the synthesis of triazole analogues, including compounds structurally related to N-(4-methoxybenzyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide, using both conventional and microwave-assisted protocols. These compounds demonstrated inhibition potential against bovine carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase enzymes. Molecular docking studies further investigated their binding modes, suggesting potential applications in enzyme inhibition and therapeutic research (Virk et al., 2018).
Antimicrobial Applications
New pyridine derivatives, closely related to the target compound, were synthesized and exhibited significant antibacterial activity. These derivatives were prepared through various synthetic routes and demonstrated their potential as antimicrobial agents, highlighting the relevance of structurally similar compounds in developing new antibacterial therapies (Patel & Agravat, 2009).
properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-2-(1-thiophen-2-ylsulfonylpiperidin-2-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4S2/c1-25-17-9-7-15(8-10-17)14-20-18(22)13-16-5-2-3-11-21(16)27(23,24)19-6-4-12-26-19/h4,6-10,12,16H,2-3,5,11,13-14H2,1H3,(H,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBMLFZMGYFMQBZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CC2CCCCN2S(=O)(=O)C3=CC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxybenzyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide |
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